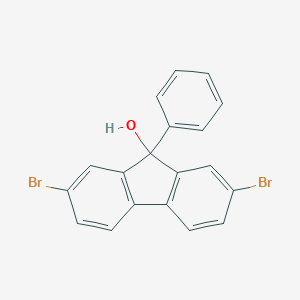

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dibromo-9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZUBRZNTWOSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622566 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132717-37-4 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crystalline Architecture of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol and its Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol and its derivatives. Fluorene-based compounds are a cornerstone in the development of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1] The precise three-dimensional arrangement of these molecules in the solid state dictates their photophysical properties, thermal stability, and charge transport characteristics. This document synthesizes experimental data from crystallographic studies of closely related 2,7-dibromo-9H-fluoren-9-ol derivatives to elucidate the key structural features, intermolecular interactions, and packing motifs that govern the supramolecular assembly of this important class of compounds. Methodologies for synthesis and single-crystal X-ray diffraction are detailed, providing a comprehensive resource for researchers in materials science, medicinal chemistry, and drug development.

Introduction: The Significance of Fluorenyl Scaffolds in Material Science

The fluorene moiety, a rigid and planar tricyclic aromatic hydrocarbon, is a privileged scaffold in the design of functional organic materials. Its inherent thermal and chemical stability, coupled with high fluorescence quantum yields, makes it an attractive building block for a wide range of applications.[2] The C9 position of the fluorene core offers a unique site for substitution, allowing for the introduction of various functional groups to modulate the electronic and steric properties of the molecule without significantly disrupting the conjugated π-system of the fluorene backbone.

The introduction of bromine atoms at the C2 and C7 positions, as in the case of 2,7-dibromo-9H-fluorene derivatives, serves a dual purpose. Firstly, the heavy bromine atoms can enhance intersystem crossing, leading to interesting photophysical phenomena such as phosphorescence. Secondly, the carbon-bromine bonds provide reactive handles for further functionalization via cross-coupling reactions, enabling the synthesis of a diverse library of complex molecules.[3] This guide focuses on the crystalline nature of this compound and its analogues, providing a foundational understanding of their solid-state behavior.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the commercially available 2,7-dibromo-9-fluorenone. This precursor serves as a versatile starting point for the introduction of various substituents at the C9 position.

Synthesis of 2,7-Dibromo-9-fluorenone

The oxidation of 2,7-dibromofluorene is a common method to produce 2,7-dibromo-9-fluorenone in high yield.

Experimental Protocol:

-

A mixture of 2,7-dibromofluorene and chromium(VI) oxide (CrO₃) is suspended in glacial acetic acid.

-

The reaction mixture is stirred at room temperature for an extended period, typically 12 hours.

-

The resulting yellow precipitate of 2,7-dibromo-9-fluorenone is collected by suction filtration.

-

The crude product is thoroughly washed with water and dried under vacuum.

Grignard Addition to 2,7-Dibromo-9-fluorenone

The introduction of a phenyl group at the C9 position to yield this compound is readily achieved through a Grignard reaction.

Experimental Protocol:

-

Phenylmagnesium bromide, the Grignard reagent, is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

A solution of 2,7-dibromo-9-fluorenone in an appropriate anhydrous solvent is slowly added to the Grignard reagent at a controlled temperature, typically 0 °C.

-

Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent system to obtain single crystals suitable for X-ray diffraction analysis.

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic route to this compound.

Crystal Structure Analysis: Insights from Key Derivatives

Molecular Geometry

The core fluorene unit in these derivatives generally exhibits a near-planar conformation. However, the substitution at the C9 position introduces some degree of steric strain, which can lead to slight deviations from planarity in the fluorene ring system.[4][5]

In the case of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene, the two phenyl rings attached to the C9 position are not coplanar with the fluorene backbone. The dihedral angle between the fluorene plane and the appended phenyl rings is a critical parameter influencing the overall molecular shape and packing efficiency.[4][5] For 2,7-Dibromo-9,9-dimethyl-9H-fluorene, the smaller methyl groups induce less steric hindrance, and the fluorene core can maintain a higher degree of planarity.[2][6][7]

Intermolecular Interactions and Packing Motifs

The supramolecular assembly in the crystalline state is governed by a variety of non-covalent interactions. The presence of bromine atoms, hydroxyl groups, and aromatic rings in these molecules leads to a rich landscape of intermolecular forces.

-

Hydrogen Bonding: In derivatives containing hydroxyl groups, such as 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene, hydrogen bonding is a dominant directional force. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks, significantly influencing the crystal packing and physical properties of the material.[4][5]

-

Halogen Bonding: The bromine atoms at the C2 and C7 positions can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.

-

π-π Stacking: The aromatic fluorene core and any appended phenyl rings are prone to π-π stacking interactions. These interactions, characterized by the face-to-face arrangement of aromatic rings, are crucial for charge transport in organic electronic materials. The centroid-to-centroid distance between stacked rings is a key indicator of the strength of this interaction. For instance, in the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions with a centroid-centroid distance of 3.8409 (15) Å are observed between symmetry-related molecules.[2][6][7]

-

van der Waals Forces: These non-specific interactions also contribute significantly to the overall lattice energy and the close packing of molecules in the crystal.

The interplay of these interactions determines the final crystal packing, which can adopt various motifs such as herringbone, lamellar, or more complex three-dimensional arrangements.

The following diagram illustrates the key intermolecular interactions:

Caption: Key intermolecular forces in fluoren-9-ol derivatives.

Crystallographic Data of Representative Derivatives

The following table summarizes the key crystallographic data for two representative derivatives, providing a quantitative basis for understanding their solid-state structures.

| Parameter | 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene[4][5] | 2,7-Dibromo-9,9-dimethyl-9H-fluorene[2][7] |

| Formula | C₂₅H₁₆Br₂O₂ | C₁₅H₁₂Br₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Cmc2₁ |

| a (Å) | 9.1346 (14) | 17.097 (4) |

| b (Å) | 11.234 (2) | 11.161 (3) |

| c (Å) | 17.772 (3) | 6.9120 (17) |

| α (°) | 90 | 90 |

| β (°) | 94.341 (3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 2052.5 (6) | 1319.0 (6) |

| Z | 4 | 4 |

Polymorphism: A Critical Consideration

Organic molecules often exhibit polymorphism, the ability to crystallize in multiple distinct crystal structures with different molecular arrangements.[4] These different polymorphs can have significantly different physical properties, including solubility, melting point, and solid-state fluorescence. The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can influence which polymorph is obtained. A thorough understanding and control of polymorphism are critical for the reliable fabrication of organic electronic devices and for the formulation of pharmaceutical compounds.

Conclusion and Future Outlook

The crystal structure of this compound derivatives is a result of a delicate balance of intermolecular forces. While the specific crystallographic data for the parent phenyl derivative remains to be publicly reported, analysis of closely related compounds provides a robust framework for understanding the key structural determinants. The presence of the dibromo-fluorenyl core, coupled with the versatile C9 substitution, allows for the fine-tuning of the solid-state architecture and, consequently, the material's properties.

Future research in this area should focus on obtaining the crystal structure of this compound to provide a more complete picture. Furthermore, the systematic investigation of a broader range of C9-substituted derivatives will enable the development of structure-property relationships, guiding the rational design of next-generation organic materials with tailored functionalities for advanced technological applications.

References

- 1. 2-Bromo-9-phenyl-9H-fluoren-9-ol | 736928-22-6 [m.chemicalbook.com]

- 2. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,7-Dibromo-9H-fluoren-9-one | 14348-75-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive: Unraveling the Electronic and Structural Landscape of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol through Density Functional Theory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The fluorene scaffold and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties.[1][2] This technical guide provides a comprehensive theoretical framework for the investigation of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol using Density Functional Theory (DFT). By elucidating its structural, electronic, and spectroscopic properties, we aim to provide a foundational understanding for the rational design of novel functional materials and therapeutic agents. This document details the computational methodology, predicted molecular properties, and their correlation with established experimental techniques, offering a self-validating system for future research.

Introduction: The Significance of Substituted Fluorenols

Fluorene-based compounds are a cornerstone in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their rigid, planar structure and high charge carrier mobility.[1] The introduction of substituents onto the fluorene core allows for the fine-tuning of its electronic and optical properties.[3] The subject of this guide, this compound, combines several key features: the electron-withdrawing bromine atoms at the 2 and 7 positions, a bulky phenyl group at the 9-position, and a hydroxyl group, which can participate in hydrogen bonding. These substitutions are expected to significantly influence the molecule's geometry, electronic energy levels, and ultimately, its macroscopic properties.

Theoretical calculations, particularly DFT, have proven to be indispensable tools for predicting the structure-property relationships in such complex organic molecules, often complementing or even preceding experimental synthesis and characterization.[1][4] This guide will delineate a robust computational protocol for the comprehensive analysis of this compound.

Computational Methodology: A Validated Approach

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.[5] Based on previous successful studies on related fluorene derivatives, we propose the following computational workflow.[6][7]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is crucial as the geometric parameters (bond lengths, bond angles, and dihedral angles) directly impact the electronic properties.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software.

-

Computational Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional has demonstrated a good balance between accuracy and computational cost for organic molecules.

-

Basis Set Selection: Utilize the 6-311++G(d,p) basis set.[7] The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the bromine and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

-

Convergence Criteria: Set tight convergence criteria for the optimization to ensure a true energy minimum is located.

-

Vibrational Frequency Calculation: Following optimization, perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculated frequencies can be used to predict the FT-IR and Raman spectra.

Caption: Computational workflow for geometry optimization.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the molecule's reactivity and its potential in electronic applications. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic conductivity and optical properties.

Experimental Protocol: Electronic Property Calculation

-

Orbital Energy Calculation: Using the optimized geometry, calculate the single-point energy and molecular orbital energies at the B3LYP/6-311++G(d,p) level of theory.

-

FMO Visualization: Generate graphical representations of the HOMO and LUMO to visualize the electron density distribution. This provides insights into the regions of the molecule involved in electron donation and acceptance.

-

Calculation of Global Reactivity Descriptors: From the HOMO and LUMO energies, derive key reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Spectroscopic Properties (FT-IR and UV-Vis)

Predicting the spectroscopic signatures of a molecule is a powerful way to validate the computational model against experimental data.

Experimental Protocol: Spectroscopic Simulation

-

FT-IR Spectrum: The vibrational frequencies calculated during the geometry optimization step can be scaled by an appropriate factor (typically around 0.96 for B3LYP) to account for anharmonicity and basis set deficiencies, and then plotted to generate a theoretical FT-IR spectrum.

-

UV-Vis Spectrum: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[6] The CAM-B3LYP functional is often a good choice for charge-transfer excitations, which are common in such molecules. The calculation will provide the excitation energies (wavelengths) and oscillator strengths for the lowest-lying electronic transitions.

Expected Results and Discussion

Molecular Geometry

The fluorene core is expected to be largely planar, though some minor distortions may be introduced by the bulky phenyl and hydroxyl groups at the C9 position. The C-Br bond lengths and the C-C-Br bond angles will be key parameters to compare with crystallographic data of similar brominated fluorenes.[8][9][10] The orientation of the phenyl ring relative to the fluorene plane will be of particular interest, as it can influence π-π stacking in the solid state.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.90 |

| C9-O Bond Length | ~1.43 |

| C9-C(phenyl) Bond Length | ~1.55 |

| Dihedral Angle (Fluorene-Phenyl) | To be determined |

Electronic Properties

The electron-withdrawing nature of the bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to the parent 9-phenyl-9H-fluoren-9-ol. The HOMO is likely to be localized on the electron-rich fluorene ring system, while the LUMO may have significant contributions from the phenyl ring and the C-Br antibonding orbitals. The calculated HOMO-LUMO gap will provide an estimate of the molecule's electronic stability and its potential as a semiconductor. A smaller gap generally correlates with higher reactivity and better charge transport properties.

Caption: Energy level diagram of HOMO and LUMO.

Spectroscopic Analysis

-

FT-IR Spectrum: The calculated FT-IR spectrum is expected to show characteristic peaks for the O-H stretch of the hydroxyl group (around 3400-3600 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and the C-Br stretching vibrations (typically below 800 cm⁻¹).

-

UV-Vis Spectrum: The TD-DFT calculations will likely predict strong electronic transitions in the UV region, corresponding to π-π* transitions within the fluorene and phenyl chromophores. The positions of the absorption maxima (λmax) will be sensitive to the electronic effects of the bromine substituents. Compared to fluorenol, a red-shift in the absorption maximum is anticipated due to the extended conjugation and the influence of the heavy bromine atoms.[11]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound using DFT. The proposed computational protocol, based on established methodologies for related compounds, provides a robust platform for predicting the molecule's structural, electronic, and spectroscopic properties. The insights gained from these theoretical studies are invaluable for understanding the fundamental characteristics of this molecule and for guiding the synthesis and application of new fluorene-based materials in diverse fields, from organic electronics to drug development. Future work should focus on the experimental validation of these theoretical predictions through synthesis, crystallographic analysis, and spectroscopic measurements.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ripublication.com [ripublication.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a polycyclic aromatic compound with significant potential in materials science and as a building block in pharmaceutical synthesis. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in organic solvents and its stability under various conditions. This guide provides a comprehensive technical overview of these characteristics, offering insights into the underlying chemical principles and furnishing detailed protocols for their empirical determination. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established knowledge of fluorenol derivatives, brominated aromatic compounds, and tertiary alcohols to provide a robust predictive framework and practical experimental strategies.

Introduction: The Chemical Landscape of this compound

This compound belongs to the fluorenol family, characterized by a fluorene backbone with a hydroxyl group at the C9 position. The presence of two bromine atoms on the fluorene skeleton and a phenyl group at the C9 position significantly influences its electronic properties, steric hindrance, and intermolecular interactions. These features, in turn, dictate its solubility and stability. Understanding these relationships is paramount for its effective application in research and development, particularly in fields where solution-phase reactions or long-term material integrity are critical.

Fluorene derivatives are known for their good thermal and chemical stability, which makes them suitable for electronic materials applications.[1] The core fluorene structure is a polycyclic aromatic hydrocarbon, which generally confers low aqueous solubility.[2][3] The functional groups attached to this core, however, modulate its behavior in different solvent systems and its susceptibility to degradation.

Solubility Profile: A Predictive and Practical Approach

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4] The molecule possesses both nonpolar (the dibrominated fluorene and phenyl rings) and polar (the hydroxyl group) characteristics.

Predicted Solubility in Organic Solvents

Based on its structure, a qualitative solubility profile can be predicted:

-

High Solubility: In aromatic solvents like toluene, benzene, and xylene, due to favorable π-π stacking interactions between the solvent and the fluorene and phenyl rings. Chlorinated solvents such as dichloromethane and chloroform are also expected to be effective due to their ability to engage in dipole-dipole interactions and their capacity to dissolve large organic molecules.

-

Moderate Solubility: In polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can interact with the polar hydroxyl group while also accommodating the large nonpolar scaffold.

-

Low Solubility: In polar protic solvents like methanol and ethanol. While the hydroxyl group can form hydrogen bonds with these solvents, the large, nonpolar surface area of the molecule will likely limit overall solubility.

-

Insoluble: In nonpolar aliphatic solvents such as hexane and cyclohexane, and in water. The polarity mismatch between the solute and these solvents is too significant.[5][6]

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Benzene, Xylene | High | Favorable π-π stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity and dispersiveto dissolve large organic molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Polarity allows interaction with the hydroxyl group. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Dipole-dipole interactions with the hydroxyl group. |

| Esters | Ethyl Acetate | Moderate | Moderate polarity suitable for the mixed-character solute. |

| Alcohols | Methanol, Ethanol | Low | Hydrogen bonding is possible, but the large nonpolar region dominates. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Insoluble | Significant polarity mismatch. |

| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and hydrophobic. |

Experimental Protocol for Solubility Determination

A robust, step-wise method is essential for the accurate determination of solubility.[4][7][8][9]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., toluene, THF, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant sample into the HPLC under the same conditions.

-

Determine the concentration of the solute in the supernatant by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration from the HPLC analysis represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Diagram of Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Stability Profile: Degradation Pathways and Mitigation

The stability of this compound is influenced by its susceptibility to oxidation, acid-catalyzed dehydration, and photolytic degradation.

Predicted Degradation Pathways

-

Dehydration: As a tertiary alcohol, this compound is prone to acid-catalyzed dehydration to form the corresponding alkene.[10][11] This reaction proceeds via a stable tertiary carbocation intermediate. The presence of a strong acid and elevated temperatures will favor this degradation pathway.

-

Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon.[11] However, under harsh oxidative conditions, C-C bond cleavage can occur.

-

Photodegradation: The extended π-system of the fluorene core suggests potential sensitivity to UV light, which could lead to the formation of radical species and subsequent degradation products.

-

Thermal Stability: Brominated aromatic compounds generally exhibit good thermal stability.[12] The fluorene moiety itself is also thermally robust. Significant degradation is not expected at moderate temperatures in the absence of other reactive species.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways.

Stability-Indicating Assay Method (SIAM)

A stability-indicating assay is crucial for identifying the conditions under which the compound degrades and for quantifying the rate of degradation.[13][14][15]

Objective: To develop and validate an HPLC-based stability-indicating assay for this compound.

Materials:

-

This compound

-

HPLC system with a photodiode array (PDA) or UV detector

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Photostability chamber

-

Oven

Procedure:

-

Method Development and Optimization:

-

Develop a reversed-phase HPLC method capable of resolving the parent compound from potential degradation products. A gradient elution with a C18 column is a common starting point. Mobile phases typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Heat the solution under similar conditions.

-

Oxidation: Treat a solution of the compound with hydrogen peroxide at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in an oven.

-

Photostability: Expose a solution of the compound to UV light in a photostability chamber.

-

-

Analysis of Stressed Samples:

-

At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples by the developed HPLC method.

-

-

Method Validation:

-

The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the parent peak from all degradation product peaks (peak purity analysis using a PDA detector is recommended) is critical for a stability-indicating assay.

-

Conclusion and Future Perspectives

The solubility and stability of this compound are governed by a delicate interplay of its structural features. While predictive models provide a strong foundation for its handling and application, empirical determination through the detailed protocols provided in this guide is indispensable for generating robust and reliable data. Future work should focus on generating quantitative solubility data in a wider range of solvents and at various temperatures. Furthermore, the identification and characterization of degradation products formed under different stress conditions would provide a more complete understanding of its stability profile, thereby enabling its confident application in advanced materials and pharmaceutical development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An Assessment of Polycyclic Aromatic Hydrocarbons Using Estimation Programs | MDPI [mdpi.com]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijcrt.org [ijcrt.org]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to the Electrochemical Properties of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Foreword: Unveiling the Electrochemical Landscape of a Versatile Fluorene Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this technical guide offers a comprehensive exploration into the electrochemical characteristics of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol. While this specific molecule has not been the subject of exhaustive individual study, its structural motifs—a dibrominated fluorene core and a C-9 phenyl-hydroxyl functionalization—place it at the intersection of several well-established classes of electroactive compounds. This guide, therefore, synthesizes foundational principles with data from analogous structures to present a predictive yet robust framework for understanding and harnessing the electrochemical potential of this compound. Our objective is to provide not just a recitation of facts, but a causal understanding of its electrochemical behavior, empowering you to design and execute experiments with precision and insight.

The Structural and Electronic Significance of this compound

The fluorene moiety is a cornerstone of modern organic electronics and medicinal chemistry, prized for its rigid, planar, and highly conjugated π-system.[1] The strategic placement of substituents allows for the fine-tuning of its electronic and photophysical properties. In the case of this compound, the key functional groups impart distinct electrochemical characteristics:

-

The 2,7-Dibromo Substituents: The electron-withdrawing nature of the bromine atoms is anticipated to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This effect is crucial for enhancing the oxidative stability of the molecule. Furthermore, the bromine atoms serve as versatile synthetic handles for post-functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures and polymers.[2]

-

The 9-Phenyl Group: The phenyl ring at the C-9 position extends the π-conjugation of the fluorene core. This extension is expected to influence the molecule's absorption and emission properties and can also play a role in its charge transport characteristics.

-

The 9-Hydroxy Group: The hydroxyl group introduces the potential for hydrogen bonding, which can significantly impact the molecule's self-assembly, solubility, and solid-state packing—all of which have downstream effects on its bulk electrochemical properties. It can also serve as a proton source or a site for further chemical modification.

Predicted Electrochemical Behavior and Key Parameters

Based on the extensive literature on analogous fluorene derivatives, we can predict the core electrochemical behavior of this compound. The primary technique for probing these properties is Cyclic Voltammetry (CV) , which provides insights into the redox potentials and the stability of the resulting charged species.

It is anticipated that the cyclic voltammogram of this compound will exhibit at least one quasi-reversible or irreversible oxidation wave and one or more reduction waves.

Table 1: Predicted Electrochemical Parameters for this compound

| Parameter | Predicted Range (vs. Fc/Fc+) | Rationale and Influencing Factors |

| First Oxidation Potential (Epa) | +0.8 to +1.2 V | The electron-withdrawing bromine atoms increase the potential required to remove an electron from the fluorene core. This potential is indicative of the HOMO energy level. |

| First Reduction Potential (Epc) | -1.8 to -2.5 V | The extended π-system and the electron-withdrawing nature of the substituents will facilitate the acceptance of an electron. This potential corresponds to the LUMO energy level. |

| Electrochemical Band Gap (Egec) | 2.6 to 3.7 eV | Calculated as the difference between the onset of oxidation and reduction potentials, this value reflects the energy required for electronic excitation. |

Experimental Protocol: Characterization by Cyclic Voltammetry

The following protocol outlines a robust methodology for the electrochemical characterization of this compound. This self-validating system includes internal standards and control measures to ensure data integrity.

Materials and Reagents

-

Analyte: this compound (min. 98% purity)[3]

-

Solvent: Anhydrous, electrochemical-grade dichloromethane (CH2Cl2) or acetonitrile (CH3CN)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

-

Internal Standard: Ferrocene (Fc)

-

Working Electrode: Glassy carbon or platinum disk electrode (3 mm diameter)

-

Counter Electrode: Platinum wire or gauze

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode

-

Electrochemical Workstation: Potentiostat/Galvanostat

Step-by-Step Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and the chosen solvent.

-

Soncate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

-

-

Electrolyte Solution Preparation:

-

In an inert atmosphere glovebox, dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.

-

Add the analyte to this solution to a final concentration of approximately 1 mM.

-

Add ferrocene as an internal standard to the solution (final concentration ~1 mM).

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.

-

Ensure the electrodes are properly immersed in the electrolyte solution.

-

Purge the solution with the inert gas for at least 10 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no redox events are expected (e.g., 0 V) towards the oxidative region and then reverse the scan towards the reductive region. A typical range would be from -2.5 V to +1.5 V.

-

Set the scan rate to 100 mV/s for initial screening.

-

Record the cyclic voltammogram.

-

Perform multiple scans to ensure the stability of the redox processes.

-

Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electron transfer processes (diffusion-controlled vs. surface-adsorbed).

-

-

Data Analysis:

-

Determine the oxidation and reduction peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

-

Reference all potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by measuring its E1/2 in the same solution.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

HOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Eredonset (vs. Fc/Fc+) + 4.8]

-

-

Calculate the electrochemical band gap (Egec) as LUMO - HOMO.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the cyclic voltammetry experiment for characterizing this compound.

Potential Applications in Research and Development

The electrochemical properties of this compound suggest its utility in several cutting-edge applications:

-

Organic Electronics: As a building block for conjugated polymers, its tunable HOMO/LUMO levels could be leveraged in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][4] The dibromo functionality allows for its incorporation into polymeric backbones via Suzuki or Stille coupling reactions.

-

Chemosensors: The fluorene core is known for its fluorescence properties. The redox activity of the molecule could be coupled with its fluorescence, making it a candidate for developing electrochemiluminescent or redox-responsive fluorescent sensors for various analytes.

-

Drug Development: Fluorene derivatives have shown a wide range of biological activities.[1] The electrochemical properties of this compound could be relevant for understanding its mechanism of action if it interacts with biological systems through electron transfer processes.

Conclusion: A Foundation for Future Discovery

This technical guide provides a comprehensive, albeit predictive, overview of the electrochemical properties of this compound. By grounding our analysis in the well-established principles of physical organic chemistry and the extensive literature on related fluorene derivatives, we have outlined the expected electrochemical behavior and provided a detailed experimental protocol for its characterization. The true potential of this molecule will be unlocked through rigorous experimental investigation. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into the rich electrochemical landscape of this promising compound.

References

- 1. Electron-transfer reactions of halogenated electrophiles: a different look into the nature of halogen bonding - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 132717-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials [epubl.ktu.edu]

The Ascendance of 2,7-Dibromofluorenol Derivatives: A Technical Guide to Novel Applications in Sensing, Optoelectronics, and Theranostics

Abstract

The 2,7-dibromofluorenol core, a versatile and highly functionalizable scaffold, is rapidly emerging from the realm of academic curiosity into a cornerstone of advanced materials science. Its unique combination of a rigid, planar fluorene backbone, ripe for π-system extension, and a reactive hydroxyl group at the C9 position, offers a powerful toolkit for the rational design of molecules with tailored optoelectronic and biological properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, functionalization, and novel applications of these derivatives. Moving beyond established uses, we delve into their burgeoning roles in high-sensitivity chemical sensors, next-generation perovskite solar cells, and innovative theranostic platforms, providing not just a survey of the field but a practical guide with detailed protocols and mechanistic insights to empower future innovation.

The 2,7-Dibromofluorenol Scaffold: A Nexus of Functionality

The intrinsic properties of the 2,7-dibromofluorenol moiety are the foundation of its diverse applications. The bromine atoms at the 2 and 7 positions serve as versatile synthetic handles, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions allow for the facile extension of the π-conjugated system by introducing a wide array of aryl or alkynyl substituents. This modulation of the electronic structure is critical for tuning the absorption and emission properties of the resulting molecules, a key consideration for their use in optoelectronics and as fluorescent probes.

Simultaneously, the hydroxyl group at the C9 position provides another avenue for functionalization. It can be a precursor for further reactions or can participate in hydrogen bonding, influencing the supramolecular assembly and solid-state packing of the molecules. This dual functionalizability at distinct and electronically significant positions makes 2,7-dibromofluorenol a privileged starting material for the construction of complex, multifunctional organic materials.

Synthesis of the Core Structure: 2,7-Dibromo-9-fluorenol

The journey to novel applications begins with the efficient synthesis of the core scaffold. A common and reliable route starts with the bromination of fluorenone, followed by reduction of the ketone.

Experimental Protocol: Synthesis of 2,7-Dibromo-9-fluorenone [1]

-

Materials: Fluorenone, bromine, acetic acid, fuming sulfuric acid, iron powder, iodine, sodium hydroxide, dichloromethane, sodium bisulfite, ethanol.

-

Procedure:

-

To a four-necked flask containing fluorenone and a catalytic amount of iron powder and iodine in acetic acid, slowly add fuming sulfuric acid.

-

A mixture of bromine in acetic acid is added dropwise in two portions, with the temperature controlled at 80-90 °C for the first 2 hours, and then refluxed at 110-120 °C for 4 hours for the second portion.[2]

-

After cooling, the reaction mixture is neutralized with sodium hydroxide.

-

The crude product is extracted with dichloromethane, washed with saturated sodium bisulfite solution and water.

-

The organic layer is dried and the solvent is evaporated.

-

The resulting solid is recrystallized from ethanol to yield 2,7-dibromo-9-fluorenone as a yellow solid.[2]

-

Experimental Protocol: Synthesis of 2,7-Dibromo-9H-fluoren-9-ol via Grignard Reaction [3]

-

Materials: 2,7-dibromo-9-fluorenone, magnesium, an appropriate alkyl or aryl halide (e.g., 3-bromobenzocyclobutene), dry THF.

-

Procedure:

-

Prepare a Grignard reagent by reacting the alkyl or aryl halide with magnesium turnings in dry THF under an inert atmosphere.

-

To a solution of 2,7-dibromo-9-fluorenone in dry THF, add the freshly prepared Grignard reagent dropwise at a controlled temperature.

-

The reaction mixture is stirred at room temperature for a specified time.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography or recrystallization yields the desired 2,7-dibromo-9-substituted-9H-fluoren-9-ol derivative.[3]

-

References

The Cornerstone of Next-Generation Organic Electronics: A Technical Guide to 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol as a Precursor for High-Performance Organic Semiconductors

Abstract

The relentless pursuit of highly efficient and stable organic electronic devices has identified fluorene-based compounds as a privileged class of materials. Their inherent thermal and chemical stability, coupled with high charge carrier mobilities and tunable optoelectronic properties, positions them at the forefront of innovation in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3] This in-depth technical guide focuses on a pivotal precursor, 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol , and elucidates its critical role in the synthesis of a diverse array of organic semiconductors. We will explore its synthesis, its strategic conversion into hole-transporting, electron-transporting, and emissive materials, and the underlying principles that govern the structure-property relationships of its derivatives. This guide is intended for researchers, chemists, and materials scientists engaged in the development of next-generation organic electronic materials and devices.

Introduction: The Fluorene Core and the Strategic Importance of this compound

The fluorene moiety, a rigid and planar tricyclic aromatic hydrocarbon, provides a robust and electronically versatile scaffold for organic semiconductors.[1] Functionalization at the C-2, C-7, and C-9 positions allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and film-forming properties.[1] The 9-position, in particular, offers a unique opportunity to introduce bulky substituents that can prevent undesirable intermolecular interactions, such as crystallization, thereby promoting the formation of stable amorphous films essential for device longevity.

This compound emerges as a particularly valuable precursor due to the strategic placement of its functional groups. The bromine atoms at the 2 and 7 positions serve as versatile synthetic handles for introducing a wide range of functional groups via cross-coupling reactions, most notably the Suzuki coupling reaction.[4] The phenyl group at the C-9 position provides steric hindrance, enhancing the morphological stability of the resulting materials. The hydroxyl group at the C-9 position can be further reacted or removed, offering an additional point of molecular diversification.

This guide will systematically deconstruct the journey from this core precursor to high-performance organic semiconductors, providing both the "how" and the "why" behind the synthetic strategies and material design principles.

Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 2,7-dibromofluorene. The causality behind this synthetic route is the stepwise functionalization of the fluorene core to introduce the desired substituents at the C-9 position.

Step 1: Oxidation to 2,7-Dibromo-9H-fluoren-9-one

The initial step involves the oxidation of 2,7-dibromofluorene to 2,7-dibromo-9H-fluoren-9-one. This transformation is crucial as it activates the C-9 position for subsequent nucleophilic addition.

Experimental Protocol:

-

Reactants: 2,7-Dibromofluorene, Chromium(VI) oxide (CrO₃), Acetic acid.

-

Procedure:

-

Suspend 2,7-dibromofluorene in glacial acetic acid in a round-bottom flask.

-

Slowly add CrO₃ to the suspension while stirring at room temperature.

-

Continue stirring the mixture for 12 hours.

-

The resulting yellow precipitate is collected by suction filtration.

-

Wash the precipitate thoroughly with water to remove any remaining acid and chromium salts.

-

Dry the product under vacuum to yield 2,7-Dibromo-9H-fluoren-9-one as a yellow solid.[5]

-

This oxidation is a robust and high-yielding reaction, providing the key ketone intermediate for the next step.

Step 2: Grignard Reaction to form this compound

The introduction of the phenyl group at the C-9 position is achieved through a Grignard reaction, a classic and effective method for forming carbon-carbon bonds.

Experimental Protocol:

-

Reactants: 2,7-Dibromo-9H-fluoren-9-one, Bromobenzene, Magnesium turnings, Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous ether under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 2,7-Dibromo-9H-fluoren-9-one in anhydrous THF.

-

Slowly add the prepared Grignard reagent to the solution of the ketone at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound as a white to off-white solid.[6]

-

This two-step synthesis provides a reliable route to the target precursor in good overall yield.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Transformation into High-Performance Organic Semiconductors

The true utility of this compound lies in its facile conversion into a diverse range of functional organic semiconductors. The bromine atoms at the 2 and 7 positions are the key reactive sites for this diversification, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Gateway to Functionalization

The Suzuki coupling reaction is the cornerstone for derivatizing the 2,7-dibromofluorene core. It allows for the formation of C-C bonds with a wide variety of aryl and heteroaryl boronic acids or esters, enabling the introduction of electron-donating or electron-withdrawing groups to tailor the electronic properties of the final material.

General Experimental Protocol for Suzuki Coupling:

-

Reactants: this compound (or its derivatives), Arylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, THF, DME).

-

Procedure:

-

To a degassed mixture of the solvent, base, and palladium catalyst, add the 2,7-dibromofluorene derivative and the arylboronic acid.

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography to yield the desired 2,7-diarylfluorene derivative.[1][7]

-

Logical Flow of Derivatization via Suzuki Coupling:

Caption: Derivatization via Suzuki Coupling.

Hole-Transporting Materials (HTMs)

To create efficient HTMs, electron-donating moieties are typically coupled to the fluorene core. These groups raise the HOMO level, facilitating hole injection from the anode and efficient hole transport. Common electron-donating groups include triphenylamine, carbazole, and their derivatives.[8][9] The resulting materials often exhibit high hole mobility and good thermal stability.[9]

Example Synthetic Target: A Triphenylamine-Substituted Fluorene HTM

By reacting this compound with 4-(diphenylamino)phenylboronic acid via the Suzuki coupling protocol, a high-performance HTM can be synthesized. The bulky triphenylamine units not only enhance hole transport but also contribute to the amorphous nature of the material.

Electron-Transporting Materials (ETMs)

For ETMs, electron-withdrawing groups are attached to the fluorene scaffold. These groups lower the LUMO level, enabling efficient electron injection from the cathode and effective electron transport. Examples of suitable electron-withdrawing groups include benzothiadiazole, pyridine, and cyano-substituted phenyl rings. Fluorenone derivatives, which can be synthesized from fluorene precursors, also exhibit electron-transporting properties.[10][11][12]

Example Synthetic Target: A Benzothiadiazole-Substituted Fluorene ETM

Coupling this compound with a boronic acid derivative of an electron-deficient heterocycle like benzothiadiazole will yield a material with a lower LUMO energy, making it suitable for use as an ETM in organic electronic devices.

Emissive Materials

The versatility of the fluorene core extends to the development of highly efficient emissive materials for OLEDs. By carefully selecting the substituents at the 2 and 7 positions, the emission color can be tuned across the visible spectrum.[2] The rigid fluorene backbone helps to maintain high photoluminescence quantum yields. Both fluorescent and phosphorescent emitters can be designed using this precursor. For instance, incorporating heavy atoms can promote intersystem crossing for phosphorescence. Additionally, derivatives of 9-borafluorene have shown promise as highly emissive materials.[13][14][15][16]

Spirobifluorene Derivatives: A Path to Enhanced Stability and Performance

A significant advancement in fluorene chemistry for organic electronics is the development of spirobifluorene (SBF) derivatives. The spiro linkage at the C-9 position, where two fluorene units are orthogonally connected, provides exceptional thermal and morphological stability. This compound can serve as a key starting material for the synthesis of precursors to spirobifluorene compounds. The synthesis of 2,7-dibromo-9,9'-spirobifluorene, a crucial building block, often involves the reaction of 2,7-dibromo-9-fluorenone with the Grignard reagent of 2-bromobiphenyl.[17]

Conceptual Pathway to Spirobifluorene Materials:

Caption: Conceptual pathway to Spirobifluorene materials.

Device Applications and Performance

The true measure of a new organic semiconductor lies in its performance within a device. Fluorene-based materials derived from this compound have demonstrated significant promise in various applications.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, fluorene derivatives serve as host materials for the emissive layer, as charge-transporting materials, or as the emitters themselves. Their high triplet energy levels make them particularly suitable as hosts for phosphorescent emitters, preventing back energy transfer and ensuring high efficiency.

| Material Type | Function in OLED | Key Properties | Representative Substituents |

| HTM | Hole Injection & Transport | High HOMO, High Hole Mobility, Good Film Morphology | Triphenylamine, Carbazole |

| ETM | Electron Injection & Transport | Low LUMO, High Electron Mobility | Benzothiadiazole, Pyridine |

| Emissive Layer | Light Emission | High Photoluminescence Quantum Yield, Tunable Emission Color | Various Aryl/Heteroaryl Groups |

Perovskite Solar Cells (PSCs)

Fluorene-based HTMs have emerged as a viable alternative to the commonly used spiro-OMeTAD in perovskite solar cells. Their advantages include high hole mobility, good energy level alignment with the perovskite layer, and potentially lower cost.[1] Dopant-free hydrophobic fluorene-based HTMs can also enhance the long-term stability of PSCs by protecting the perovskite layer from moisture.[18]

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design in the field of organic electronics. Its strategic functionalization provides a versatile and powerful platform for the synthesis of a wide spectrum of high-performance organic semiconductors. The ability to precisely tune the electronic and physical properties of its derivatives through well-established synthetic methodologies like the Suzuki coupling reaction ensures its continued relevance in the development of next-generation OLEDs, OPVs, and other organic electronic devices.

Future research will likely focus on the development of novel, cost-effective synthetic routes to this precursor and its derivatives. Furthermore, the exploration of new functional groups to attach to the fluorene core will undoubtedly lead to materials with even greater performance and stability. The continued investigation of spirobifluorene architectures and other three-dimensional fluorene-based structures will also be crucial in pushing the boundaries of device efficiency and longevity. As the demand for flexible, transparent, and low-power electronics grows, the importance of versatile precursors like this compound will only continue to increase.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 18. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Introduction

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a key intermediate in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The fluorene core provides a rigid and planar chromophore with high thermal stability and desirable electronic properties. The strategic placement of bromine atoms at the 2 and 7 positions allows for further functionalization through cross-coupling reactions, enabling the fine-tuning of the molecule's optoelectronic characteristics. The phenyl group at the 9-position introduces steric hindrance, which can prevent intermolecular aggregation and enhance solubility, both of which are crucial for device performance.

This document provides a detailed and robust protocol for the synthesis of this compound via the Grignard reaction of 2,7-Dibromo-9-fluorenone with phenylmagnesium bromide. The causality behind each experimental step is explained to ensure a thorough understanding of the process, and comprehensive safety guidelines are integrated throughout.

Reaction Principle

The synthesis is based on the nucleophilic addition of a Grignard reagent to a ketone.[1] The Grignard reagent, in this case, phenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the phenyl group carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of 2,7-Dibromo-9-fluorenone. This nucleophilic attack results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired tertiary alcohol, this compound.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| 2,7-Dibromo-9-fluorenone | 14348-75-5 | 337.99 | ≥96% | Sigma-Aldrich |

| Phenylmagnesium bromide (1.0 M in THF) | 100-58-3 | 181.31 | Sigma-Aldrich | |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | 37% | Fisher Scientific |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ||

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS grade | |

| Hexanes | 110-54-3 | 86.18 | ACS grade |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for recrystallization

-

Filtration apparatus (Büchner funnel and flask)

-

Melting point apparatus

-

NMR spectrometer

-

Fume hood

Experimental Protocol

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

1. Preparation of the Reaction Setup:

-

Rationale: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, all glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere to prevent the quenching of the Grignard reagent and ensure a high yield.

-

Procedure:

-

Thoroughly wash all glassware and dry in an oven at 120 °C for at least 4 hours.

-

Assemble the three-neck flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet connected to a bubbler, and a dropping funnel sealed with a rubber septum.

-

Allow the assembled glassware to cool to room temperature under a gentle stream of inert gas.

-

2. Reaction:

-

Rationale: The reaction is initiated by the nucleophilic attack of the Grignard reagent on the ketone. The slow addition of the Grignard reagent at a low temperature helps to control the exothermic nature of the reaction and minimize side product formation.

-

Procedure:

-

To the reaction flask, add 2,7-Dibromo-9-fluorenone (5.00 g, 14.8 mmol) and anhydrous THF (50 mL). Stir the mixture until the ketone is fully dissolved.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phenylmagnesium bromide (1.0 M solution in THF, 17.8 mL, 17.8 mmol, 1.2 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. A color change and the formation of a precipitate should be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

3. Work-up:

-

Rationale: The work-up procedure is designed to quench the reaction, protonate the magnesium alkoxide intermediate to form the desired alcohol, and separate the product from inorganic salts and any unreacted starting materials. A saturated solution of ammonium chloride is a mild acid source that effectively quenches the reaction without causing potential side reactions that might occur with stronger acids.

-

Procedure:

-

Cool the reaction mixture again to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously for 15 minutes.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

4. Purification and Characterization:

-

Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent system (in this case, dichloromethane/hexanes) is critical for obtaining high-purity crystals. Characterization of the final product by melting point and NMR spectroscopy confirms its identity and purity.

-

Procedure:

-

Recrystallize the crude product from a mixture of dichloromethane and hexanes. Dissolve the crude solid in a minimal amount of hot dichloromethane and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Determine the melting point of the purified product. The literature melting point for this compound is 164.0 to 168.0 °C.

-

Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure.

-

Reaction Mechanism

Caption: Mechanism of the Grignard reaction for the synthesis of this compound.

Safety Precautions

-

Phenylmagnesium bromide is highly flammable and reacts violently with water.[2][3][4][5][6] It can cause severe skin burns and eye damage. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[2][3][4][5][6]

-

Tetrahydrofuran (THF) is a highly flammable liquid and can form explosive peroxides upon exposure to air and light.[2] Use in a well-ventilated fume hood away from ignition sources.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation of vapors.

-

The Grignard reaction is exothermic. Maintain proper temperature control, especially during the addition of the Grignard reagent. Have an ice bath readily available to cool the reaction if it becomes too vigorous.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Wet glassware or solvent | Ensure all glassware is oven-dried and anhydrous solvents are used. |

| Inactive Grignard reagent | Use a fresh bottle of Grignard reagent or titrate it before use. | |

| Incomplete reaction | Extend the reaction time or gently warm the reaction mixture after the initial addition. | |

| Formation of biphenyl byproduct | Reaction of phenylmagnesium bromide with unreacted bromobenzene (if preparing the Grignard in situ) | Use a slight excess of magnesium during Grignard preparation. In this protocol, using commercially available Grignard reagent minimizes this issue. |

| Oily product that does not crystallize | Impurities present | Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient before attempting recrystallization. |

References

Application Notes and Protocols: Stille Coupling Functionalization of the 2,7-Dibromofluorene Core

Introduction: The Fluorene Core as a Privileged Scaffold in Advanced Materials and Pharmaceuticals

The fluorene moiety, a tricyclic aromatic hydrocarbon, represents a cornerstone in the design and synthesis of high-performance organic materials and complex pharmaceutical agents. Its rigid, planar structure and rich electron system give rise to unique photophysical and electronic properties, making it a sought-after building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1] The C2 and C7 positions of the fluorene core are particularly amenable to functionalization, allowing for the extension of conjugation and the modulation of electronic properties. Furthermore, the C9 position can be readily substituted, typically with alkyl chains to enhance solubility, without significantly altering the electronic characteristics of the conjugated backbone.[2]

Among the myriad of cross-coupling reactions available to the modern chemist, the palladium-catalyzed Stille coupling has emerged as a particularly powerful and versatile tool for the functionalization of the 2,7-dibromofluorene core.[3] Developed by John Kenneth Stille, this reaction forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[4] The Stille coupling is renowned for its tolerance of a wide array of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions, which often obviates the need for protecting groups.[5] These features make it an ideal methodology for the synthesis of complex, functionalized fluorene derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Stille coupling functionalization of the 2,7-dibromofluorene core. It offers in-depth mechanistic insights, detailed experimental protocols for both mono- and di-functionalization, and critical considerations for reaction optimization.

Mechanistic Insights: The Catalytic Cycle of the Stille Coupling

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2,7-dibromofluorene. This step forms a square planar Pd(II) intermediate. The choice of phosphine ligands on the palladium catalyst is crucial at this stage; bulky, electron-rich ligands can facilitate this step.[6]

-

Transmetalation: The organostannane reagent then exchanges its organic group (R) with the bromide on the palladium center. This is often the rate-determining step of the reaction. The exact mechanism of transmetalation can be complex and may involve either an open or a cyclic transition state.

-

Reductive Elimination: The two organic groups on the palladium complex (the fluorenyl group and the transferred R group) couple and are eliminated as the desired functionalized fluorene product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A potential side reaction in Stille coupling is the homocoupling of the organostannane reagent.[4] Careful control of reaction conditions, including the choice of catalyst, ligand, and temperature, can minimize this undesired outcome.

Visualizing the Stille Coupling Mechanism

The following diagram illustrates the key steps in the palladium-catalyzed Stille coupling of 2,7-dibromofluorene.

Caption: Catalytic cycle of the Stille coupling reaction on the 2,7-dibromofluorene core.

Experimental Protocols

The following protocols provide detailed methodologies for the mono- and di-functionalization of 2,7-dibromofluorene using Stille coupling. It is imperative that all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Protocol 1: Mono-arylations of 2,7-Dibromofluorene

This protocol is designed to favor the mono-substituted product by using a slight excess of the 2,7-dibromofluorene relative to the organostannane.

Materials:

-